2-Phenyl-1H-benzimidazol-5-ol hydrobromide is a chemical compound that belongs to the class of benzimidazole derivatives. It is recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents. The compound is synthesized primarily from o-phenylenediamine and various aromatic aldehydes or diketones, leading to its classification as a heterocyclic organic compound.
The compound's chemical formula is CHBrNO, and it has a molecular weight of approximately 292.14 g/mol. As a hydrobromide salt, it is soluble in water and other polar solvents, which enhances its utility in biological studies. This compound falls under the category of benzimidazole derivatives, which are known for their diverse biological activities, including anticancer, antifungal, and antimicrobial properties .
The synthesis of 2-Phenyl-1H-benzimidazol-5-ol hydrobromide typically involves the following steps:
The synthesis can be performed under mild conditions using solvents such as ethanol and water, often employing sodium bisulfite as an oxidizing agent. Yields for these reactions can vary widely based on the specific reagents and conditions used, typically ranging from 32% to 98% .
The molecular structure of 2-Phenyl-1H-benzimidazol-5-ol hydrobromide features a benzimidazole core with a phenyl group at the 2-position and a hydroxyl group at the 5-position.
Spectroscopic analysis techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are commonly employed to confirm the structure and purity of synthesized compounds .
2-Phenyl-1H-benzimidazol-5-ol hydrobromide can participate in various chemical reactions:
The products formed from these reactions include:
The mechanism of action for 2-Phenyl-1H-benzimidazol-5-ol hydrobromide primarily involves its interaction with specific enzymes. It has been shown to inhibit topoisomerase enzymes, which play crucial roles in DNA replication and repair processes. This inhibition can lead to cytotoxic effects in cancer cells, making it a candidate for anticancer drug development .
Key chemical properties include:
2-Phenyl-1H-benzimidazol-5-ol hydrobromide has several applications across different fields:
The compound systematically named 2-Phenyl-1H-benzimidazol-5-ol hydrobromide adheres to IUPAC conventions for benzimidazole derivatives. The parent heterocycle, 1H-benzimidazole, consists of a benzene ring fused to an imidazole at bonds between carbon atoms 4a–8a and 7a–8 (imidazole numbering: N1–C2–N3–C4–C5). The substituents are denoted by prefixes: "2-Phenyl" indicates a phenyl group at position 2 of the imidazole ring, while "5-ol" specifies a hydroxy (–OH) group at carbon 5 of the benzoid ring. The term "hydrobromide" designates the salt formed via protonation of the imidazole nitrogen (N3) by hydrobromic acid (HBr), yielding a cationic benzimidazolium species paired with Br⁻ [1] [4].
Table 1: Molecular Identity of 2-Phenyl-1H-benzimidazol-5-ol Hydrobromide
Property | Value |
---|---|
CAS Registry Number | 1051369-19-7 |
Molecular Formula | C₁₃H₁₁BrN₂O |
Systematic Name | 2-Phenyl-1H-1,3-benzodiazol-5-ol hydrobromide |
Canonical SMILES | Br.OC1=CC2=NC(C3=CC=CC=C3)=NC2=C1 |
Molecular Weight | 291.15 g/mol |
Hydrogen Bond Donor Count | 2 (N–H⁺ and O–H) |
Hydrogen Bond Acceptor Count | 3 (Br⁻, N, O) |
The protonation state significantly influences solubility and crystallinity. Tautomerism arises due to the mobile hydrogen at N1, which exchanges with the imine-like nitrogen (N3), though protonation favors the 1H-tautomer in the solid state. X-ray crystallography confirms the hydroxy group at C5 (rather than C4/C6) and the planar orientation of the 2-phenyl ring relative to the benzimidazole core [3] [6].
Benzimidazole derivatives share a fused bicyclic framework where substituent patterns dictate biological target engagement. Key structural analogues include:
Table 2: Key Benzimidazole Drugs and Their Substituent Patterns
Drug Name | Position 1 | Position 2 | Position 5/6 | Primary Activity |
---|---|---|---|---|
Omeprazole | H | CH₂SOCH₃-pyridinyl | 5-OCH₃ | Antiulcer |
Telmisartan | CH₂-biphenyl | 4-(1,3-dimethylbenzimidazolyl) | 6-methyl | Antihypertensive |
Albendazole | H | NHCOOCH₃ | 5-SCH₂CH₂CH₃ | Anthelmintic |
2-Phenyl-1H-benzimidazol-5-ol hydrobromide | H⁺Br⁻ | Phenyl | 5-OH | 17β-HSD10 inhibition |
The pharmacophore requires:
Positional isomerism critically modulates bioactivity due to steric constraints and electronic effects in target binding pockets. For 2-phenyl-1H-benzimidazole derivatives:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8